molecular formula C24H21B3O6 B6596415 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene CAS No. 900795-73-5

1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene

Cat. No. B6596415
CAS RN: 900795-73-5
M. Wt: 437.9 g/mol
InChI Key: AKXLLRRTTCMCOZ-UHFFFAOYSA-N
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Description

1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene, also known as TPBAB, is a triangular compound with three phenyl boronic acid groups on the meta positions of the benzene ring . It is commonly used in the construction of covalent organic frameworks via condensation reactions .


Synthesis Analysis

The synthesis of 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene can be achieved by a condensation reaction using 2,3,6,7,14,15-hexaaminotriptycene and 1,3,5-tris[4-(phenylboronic acid)]benzene . This results in a highly porous diazaborole-linked polymer, DBLP-4, which has a high BET surface area of 904 m^2 g^−1 and potential applications in small gas storage and separation .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene contains a total of 63 bonds, including 42 non-H bonds, 27 multiple bonds, 3 rotatable bonds, 3 triple bonds, 24 aromatic bonds, 4 six-membered rings, and 6 hydroxyl groups .


Chemical Reactions Analysis

1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene is involved in various chemical reactions. For instance, it has been used in the construction of covalent organic frameworks via condensation reactions . It has also been used in the synthesis of multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene include a predicted density of 1.38±0.1 g/cm3, a melting point of >300 °C, and a predicted boiling point of 736.9±70.0 °C .

Scientific Research Applications

Covalent Organic Frameworks (COFs)

This compound is commonly used in the construction of covalent organic frameworks (COFs) via condensation reactions . COFs are a class of porous polymers that offer a range of potential applications due to their high surface area, low density, and thermal stability .

Fluorescence Probes

The compound has been used as a bridging ligand linker for COFs in the application of fluorescence probes . Fluorescence probes are essential tools in bioimaging and chemical sensing.

Carbon Dioxide Capture

COFs constructed from this compound have shown potential in carbon dioxide capture . The amorphous polymers show high CO2 uptake of 4.5 mmol g −1 at 273 K with good CO2 selectivity over N2 at ambient pressure .

Catalysts

The compound has been used in the development of catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.

Selective Gas Adsorption

COFs constructed from this compound have been used for selective gas adsorption . This is a process where certain gas molecules are selectively adhered to a solid surface.

Small Gas Storage and Separation

A highly porous diazaborole-linked polymer, DBLP-4, was obtained by condensation reaction using 2,3,6,7,14,15-hexaaminotriptycene and 1,3,5-tris [ (4-phenylboronic acid)]benzene, exhibited high BET surface area of 904 m 2 g −1 with potential application in small gas storage and separation .

Antimalarial Applications

The compound has shown promising antimalarial activity . It was found as one of the most potent and promising antimalarial candidates with a ratio of cytotoxic to antiprotozoal activities of 83.67 against the P. falciparum CQ-sensitive strain 3D7 .

Anticancer Applications

The compound has been investigated as a promising anticancer drug against breast and cervical cancer cell lines . In addition, it binds to DNA by groove binding, which is significant as it unwinds the DNA helix .

properties

IUPAC Name

[4-[3,5-bis(4-boronophenyl)phenyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21B3O6/c28-25(29)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)26(30)31)15-21(14-19)18-5-11-24(12-6-18)27(32)33/h1-15,28-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXLLRRTTCMCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21B3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene

CAS RN

900795-73-5
Record name 1,3,5-Tris^p-(dihydroxyboranyl)phenyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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